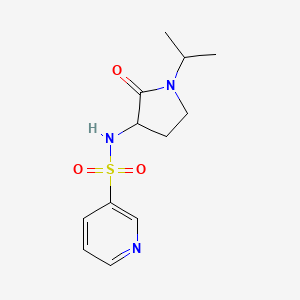![molecular formula C17H24FN3O3 B7178149 1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B7178149.png)
1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with ethoxy and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethoxy and fluorophenyl groups are introduced through substitution reactions, often using reagents like ethyl iodide and fluorobenzene derivatives.
Amidation: The final step involves the formation of the dicarboxamide moiety through amidation reactions, using reagents such as carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide can be compared with similar compounds, such as:
1-N-[(4-methoxyphenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activities.
1-N-[(4-chlorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide: The presence of a chlorine atom instead of a fluorine atom can lead to different reactivity and interactions with molecular targets.
1-N-[(4-bromophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide: The bromine atom may impart different steric and electronic effects compared to the fluorine atom.
Properties
IUPAC Name |
1-N-[(4-ethoxy-3-fluorophenyl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-3-24-15-7-6-12(9-14(15)18)10-20-17(23)21-8-4-5-13(11-21)16(22)19-2/h6-7,9,13H,3-5,8,10-11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLKPJIGRQEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)C(=O)NC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7178072.png)

![4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide](/img/structure/B7178084.png)

![N-methyl-3-[2-(4-propan-2-ylazepan-1-yl)propanoylamino]benzamide](/img/structure/B7178092.png)
![4-Methyl-3-[3-[(2-methylpiperidin-1-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B7178100.png)

![3-[(1-Benzylpyrrolidin-2-yl)methylcarbamoylamino]benzamide](/img/structure/B7178115.png)
![4-(3,5-dimethylpyrazol-1-yl)-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-fluorobenzamide](/img/structure/B7178118.png)
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B7178129.png)

![1-(3,4-Dimethoxyphenyl)-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7178143.png)
![3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7178154.png)
![3-N-methyl-1-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]piperidine-1,3-dicarboxamide](/img/structure/B7178161.png)
